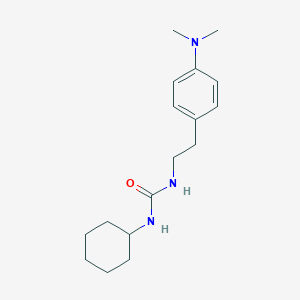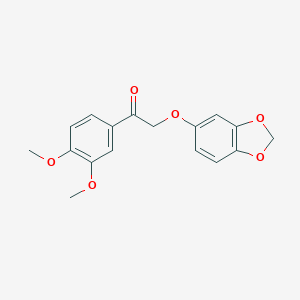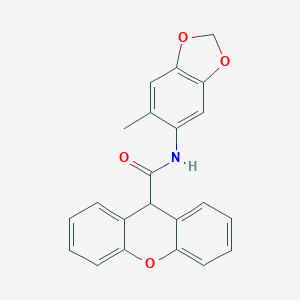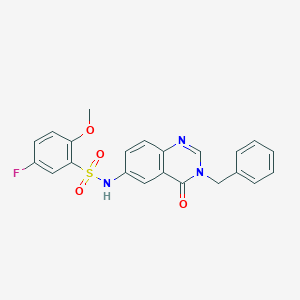![molecular formula C15H12N6S B263246 2-methyl-3-[(9H-purin-6-ylsulfanyl)methyl]quinoxaline](/img/structure/B263246.png)
2-methyl-3-[(9H-purin-6-ylsulfanyl)methyl]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-3-[(9H-purin-6-ylsulfanyl)methyl]quinoxaline is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxaline, which is known for its versatile pharmacological properties. This compound has a molecular formula of C15H12N6S and a molecular weight of 308.361 Da .
Preparation Methods
The synthesis of quinoxaline derivatives, including 2-methyl-3-[(9H-purin-6-ylthio)methyl]-quinoxaline, can be achieved through various synthetic routes. One common method involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . For the specific compound , a possible synthetic route could involve the reaction of 2-methylquinoxaline with a purin-6-ylthio-methylating agent under appropriate conditions. Industrial production methods often focus on optimizing yield and purity while minimizing environmental impact, often employing green chemistry principles .
Chemical Reactions Analysis
2-methyl-3-[(9H-purin-6-ylsulfanyl)methyl]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert quinoxaline derivatives into their corresponding dihydroquinoxalines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinoxaline ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-methyl-3-[(9H-purin-6-ylsulfanyl)methyl]quinoxaline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of quinoxaline, 2-methyl-3-[(9H-purin-6-ylthio)methyl]- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-methyl-3-[(9H-purin-6-ylsulfanyl)methyl]quinoxaline can be compared with other similar compounds, such as:
Quinazoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Cinnoline: Structurally similar to quinoxaline but with different pharmacological properties.
Phthalazine: An isomer of quinoxaline with distinct chemical and biological characteristics.
The uniqueness of quinoxaline, 2-methyl-3-[(9H-purin-6-ylthio)methyl]- lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C15H12N6S |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-methyl-3-(7H-purin-6-ylsulfanylmethyl)quinoxaline |
InChI |
InChI=1S/C15H12N6S/c1-9-12(21-11-5-3-2-4-10(11)20-9)6-22-15-13-14(17-7-16-13)18-8-19-15/h2-5,7-8H,6H2,1H3,(H,16,17,18,19) |
InChI Key |
WJHUOVLFTVTMGT-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2N=C1CSC3=NC=NC4=C3NC=N4 |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1CSC3=NC=NC4=C3NC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide](/img/structure/B263165.png)
![7-Chloro-4-({[5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)quinoline](/img/structure/B263166.png)
![2-(5-Methylfuran-2-yl)-5-({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,3,4-oxadiazole](/img/structure/B263168.png)
![(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(2-pyridyl)methanone](/img/structure/B263169.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide](/img/structure/B263172.png)
![Ethyl (4-{[3-(1,3-benzodioxol-5-yl)propanoyl]amino}-2-methoxyphenyl)carbamate](/img/structure/B263173.png)
![N-(4-{[(4,7-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B263176.png)



![N-{4-[4-(DIMETHYLAMINO)BENZAMIDO]-2-METHOXYPHENYL}FURAN-2-CARBOXAMIDE](/img/structure/B263184.png)
![4-(dimethylamino)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]benzamide](/img/structure/B263186.png)
![6-(4-bromophenyl)-7,10-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene](/img/structure/B263190.png)
